Elongation factor P-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Elongation factor P-IN-2 is a compound that plays a crucial role in the process of protein synthesis within cells. It is a three-domain protein that binds between the P and E sites of the ribosome, near the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This compound is essential for the synthesis of stalling amino acid motifs, such as polyprolines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of elongation factor P-IN-2 involves complex synthetic routes. One method includes the use of isoforms and posttranslational modifications of the factor . The synthesis process is highly regulated and requires specific conditions to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound is not widely documented. it is likely that the production involves large-scale synthesis using biotechnological methods, including the use of cell-free protein synthesizing systems .

Análisis De Reacciones Químicas

Types of Reactions: Elongation factor P-IN-2 undergoes various types of chemical reactions, including phosphorylation and interactions with other proteins. It is involved in the translocation of messenger RNA and associated transfer RNAs .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanosine nucleotides and calcium/calmodulin-dependent protein kinase III . The conditions for these reactions often involve specific pH levels and temperatures to ensure optimal activity.

Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated elongation factors and other modified proteins that play a role in protein synthesis .

Aplicaciones Científicas De Investigación

Elongation factor P-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the regulation of translation. In biology, it is essential for understanding the role of elongation factors in cellular processes. In medicine, this compound is studied for its potential role in disease mechanisms and therapeutic targets. In industry, it is used in the production of proteins and other biotechnological applications .

Mecanismo De Acción

The mechanism of action of elongation factor P-IN-2 involves its binding to the ribosome and facilitating the synthesis of stalling amino acid motifs. It interacts with the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This interaction helps in the translocation of messenger RNA and associated transfer RNAs, ensuring the accuracy and efficiency of protein synthesis .

Comparación Con Compuestos Similares

Elongation factor P-IN-2 is similar to other elongation factors such as elongation factor Tu and elongation factor G. it is unique in its ability to alleviate ribosome stalling at polyproline motifs. Other similar compounds include eukaryotic initiation factor 5A and elongation factor 2, which also play roles in protein synthesis but have different specific functions and mechanisms .

Propiedades

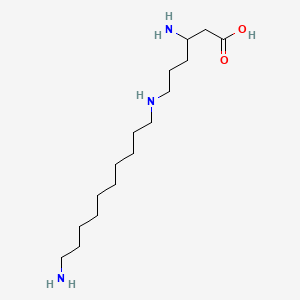

Fórmula molecular |

C16H35N3O2 |

|---|---|

Peso molecular |

301.47 g/mol |

Nombre IUPAC |

3-amino-6-(10-aminodecylamino)hexanoic acid |

InChI |

InChI=1S/C16H35N3O2/c17-11-7-5-3-1-2-4-6-8-12-19-13-9-10-15(18)14-16(20)21/h15,19H,1-14,17-18H2,(H,20,21) |

Clave InChI |

FTDVBAULTXNRQH-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCNCCCC(CC(=O)O)N)CCCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)

![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)